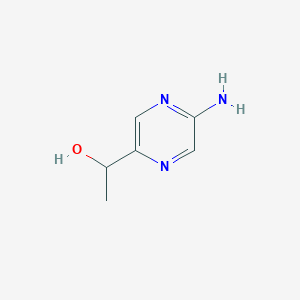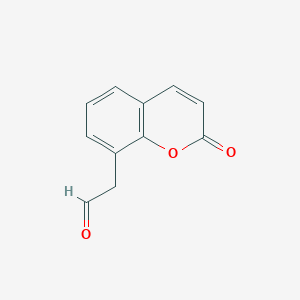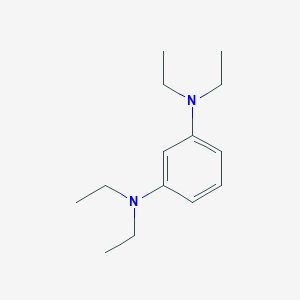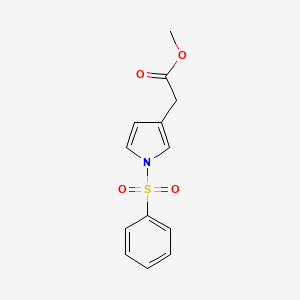
1-(Phenylsulfonyl)-3-(carbomethoxymethyl)pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenylsulfonyl)-3-(carbomethoxymethyl)pyrrole: is an organic compound that belongs to the class of sulfonyl-containing heterocycles. This compound is characterized by the presence of a benzenesulfonyl group attached to a pyrrole ring, which is further connected to an acetic acid methyl ester moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylsulfonyl)-3-(carbomethoxymethyl)pyrrole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-dicarbonyl compound and an amine.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via a sulfonylation reaction, where the pyrrole ring is treated with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the acetic acid moiety with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfoxide or sulfide.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in the presence of a base.
Major Products
The major products formed from these reactions include oxidized pyrrole derivatives, reduced sulfonyl compounds, and substituted benzenesulfonyl derivatives.
Applications De Recherche Scientifique
1-(Phenylsulfonyl)-3-(carbomethoxymethyl)pyrrole: has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Phenylsulfonyl)-3-(carbomethoxymethyl)pyrrole involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrrole ring may also participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-benzenesulfonyl-1H-pyrrol-3-yl)-1-p-tolyl-methanone
- 3-(benzenesulfonyl)-1H-pyrrole-2-carboxylic acid methyl ester
Uniqueness
- The presence of the acetic acid methyl ester moiety in 1-(Phenylsulfonyl)-3-(carbomethoxymethyl)pyrrole distinguishes it from other similar compounds. This functional group can participate in ester hydrolysis reactions, providing an additional pathway for chemical modification and biological activity.
Propriétés
Numéro CAS |
86688-97-3 |
|---|---|
Formule moléculaire |
C13H13NO4S |
Poids moléculaire |
279.31 g/mol |
Nom IUPAC |
methyl 2-[1-(benzenesulfonyl)pyrrol-3-yl]acetate |
InChI |
InChI=1S/C13H13NO4S/c1-18-13(15)9-11-7-8-14(10-11)19(16,17)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3 |
Clé InChI |
YWWQOPBETNBRBV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CN(C=C1)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-2-[(5-chloro-thiophene-2-carbonyl)-amino]-propionic acid](/img/structure/B8452397.png)
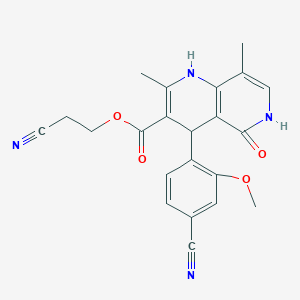

![[4-Bromo-1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B8452407.png)
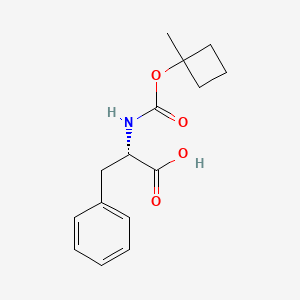
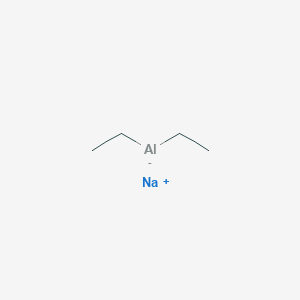
propanedinitrile](/img/structure/B8452436.png)


![[2-(2-Acetamido-4-chlorophenoxy)phenyl]methyl acetate](/img/structure/B8452449.png)
